molecular formula C20H24N2O4S B2858877 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-65-8

2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2858877
CAS No.: 922063-65-8
M. Wt: 388.48
InChI Key: RRSXXQIYNWVKMP-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Biological Activity

2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a sulfonamide group attached to a pentamethylbenzene moiety and a tetrahydrobenzo[f][1,4]oxazepin derivative.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The focus here is on the compound's anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of benzenesulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition of carrageenan-induced paw edema in rats. The tested compounds showed inhibition rates of approximately 94.69% , 89.66% , and 87.83% at different time intervals (1h, 2h, and 3h respectively) .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. In vitro studies have shown that related compounds exhibit varying degrees of activity against common pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL
4fB. subtilis6.63 mg/mL
4eA. niger6.28 mg/mL

These results indicate that the compound could be effective against a range of bacterial and fungal pathogens .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth:

  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) may play a crucial role.
  • Antimicrobial Mechanism : Compounds like this may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.

Case Studies

Several studies have focused on related compounds within the same chemical family:

  • In Vivo Studies : A study involving rats demonstrated significant reductions in inflammation markers when treated with sulfonamide derivatives.
  • In Vitro Studies : Laboratory tests revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSXXQIYNWVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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